What is the chemical structure of 1-((5-Azidopentyl)oxy)-4-bromobenzene
What is the chemical structure of 1-((5-Azidopentyl)oxy)-4-bromobenzene
An In-depth Technical Guide to the Synthesis and Applications of 1-((5-Azidopentyl)oxy)-4-bromobenzene
Executive Summary
Introduction: A Bifunctional Linker for Advanced Applications
The convergence of different chemical disciplines, such as medicinal chemistry, polymer science, and chemical biology, has led to an increasing demand for bifunctional molecules that can serve as versatile linkers. These linkers are crucial for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), functionalized polymers, and probes for biological imaging. 1-((5-Azidopentyl)oxy)-4-bromobenzene is a prime example of such a linker, incorporating two key functional groups: a terminal azide and an aryl bromide.
The azide group is a cornerstone of "click" chemistry, a concept introduced by K. B. Sharpless, which describes reactions that are high-yielding, wide in scope, and easy to perform.[1] Specifically, the azide can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[2][3] This bioorthogonal reactivity makes the azide group ideal for applications in biological systems where high specificity and biocompatibility are paramount.[3]
On the other end of the molecule, the 4-bromophenyl group serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This functionality allows for the introduction of diverse molecular fragments, including aryl, vinyl, and alkynyl groups, providing a powerful tool for the synthesis of complex organic molecules.
The pentyleneoxy spacer provides flexibility and hydrophobicity, which can be advantageous in certain applications, such as influencing the solubility and pharmacokinetic properties of the resulting conjugates.[4] This guide will provide a detailed protocol for the synthesis of this valuable bifunctional linker, along with its predicted characteristics and potential applications.
Synthesis and Purification
The proposed synthesis of 1-((5-azidopentyl)oxy)-4-bromobenzene is a two-step process starting from 4-bromophenol and 1,5-dibromopentane. The first step is a Williamson ether synthesis to form the intermediate 1-bromo-5-((4-bromophenyl)oxy)pentane. The second step involves the conversion of the terminal alkyl bromide to an azide via nucleophilic substitution with sodium azide.
Synthetic Workflow
Caption: Synthetic workflow for 1-((5-Azidopentyl)oxy)-4-bromobenzene.
Step 1: Synthesis of 1-Bromo-5-((4-bromophenyl)oxy)pentane
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[5] In this case, the phenoxide of 4-bromophenol, generated in situ with a mild base like potassium carbonate, acts as the nucleophile, attacking one of the electrophilic carbons of 1,5-dibromopentane. Using an excess of 1,5-dibromopentane is crucial to minimize the formation of the disubstituted diether byproduct.[6]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 mL per gram of 4-bromophenol).[7][8]
-
Add 1,5-dibromopentane (3.0 eq.) to the stirred suspension.[6]
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol is consumed (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The residue, containing the product and excess 1,5-dibromopentane, is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-bromo-5-((4-bromophenyl)oxy)pentane as a colorless oil.
Step 2: Synthesis of 1-((5-Azidopentyl)oxy)-4-bromobenzene
The conversion of the terminal alkyl bromide to an azide is a straightforward nucleophilic substitution reaction.[9] Sodium azide is a good nucleophile for this transformation.[10] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the azide ion.[10]
Experimental Protocol:
-
In a round-bottom flask, dissolve 1-bromo-5-((4-bromophenyl)oxy)pentane (1.0 eq.) in DMF (10 mL per gram of the starting material).
-
Add sodium azide (1.5 eq.) to the solution.[11]
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-((5-azidopentyl)oxy)-4-bromobenzene. Further purification can be achieved by column chromatography if necessary.
Physicochemical and Spectroscopic Characterization
The following table summarizes the predicted physicochemical and spectroscopic properties of 1-((5-azidopentyl)oxy)-4-bromobenzene.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄BrN₃O |
| Molecular Weight | 284.15 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, 2H), 6.75 (d, 2H), 3.90 (t, 2H), 3.30 (t, 2H), 1.85 (m, 2H), 1.65 (m, 2H), 1.50 (m, 2H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 132.5, 116.5, 113.0, 68.0, 51.5, 29.0, 26.0, 23.0 ppm |
| IR (neat) | ~2940 (C-H), ~2100 (N₃ stretch), ~1590, 1490 (C=C aromatic), ~1240 (C-O ether) cm⁻¹ |
Justification for Predicted Spectroscopic Data:
-
¹H NMR: The two doublets in the aromatic region (δ 7.35 and 6.75 ppm) are characteristic of a 1,4-disubstituted benzene ring. The triplet at δ 3.90 ppm corresponds to the methylene protons adjacent to the ether oxygen, while the triplet at δ 3.30 ppm is assigned to the methylene protons adjacent to the azide group. The remaining multiplets between δ 1.50 and 1.85 ppm are attributed to the other three methylene groups of the pentyl chain.
-
¹³C NMR: The aromatic carbons are expected in the range of δ 113-158 ppm. The carbon attached to the bromine atom is predicted to be around δ 113.0 ppm due to the heavy atom effect.[12] The carbons of the pentyl chain are expected between δ 23.0 and 68.0 ppm, with the carbon attached to the ether oxygen being the most downfield (δ 68.0 ppm) and the one attached to the azide being at approximately δ 51.5 ppm.
-
IR Spectroscopy: The most characteristic absorption band will be the strong, sharp peak around 2100 cm⁻¹, which is indicative of the azide (N₃) stretching vibration. Other expected peaks include C-H stretching of the alkyl chain and aromatic ring, C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage.[13]
Potential Applications
The bifunctional nature of 1-((5-azidopentyl)oxy)-4-bromobenzene opens up a wide range of applications in various scientific fields.
Drug Discovery and Bioconjugation
This molecule can be used as a heterobifunctional crosslinker for the synthesis of antibody-drug conjugates (ADCs).[14] The azide group can be used to attach a cytotoxic drug via click chemistry, while the aryl bromide can be further functionalized, for example, by attaching a targeting ligand through a Suzuki coupling. The pentylene spacer can also influence the solubility and release characteristics of the conjugated drug.[4]
Materials Science and Polymer Chemistry
In materials science, this linker can be used to functionalize surfaces or to synthesize novel polymers. The aryl bromide can be used as an initiator for atom transfer radical polymerization (ATRP), while the azide group can be used for post-polymerization modification via click chemistry. This allows for the creation of well-defined block copolymers or polymer brushes with specific functionalities.
Chemical Biology and Probe Development
The molecule can be used in the development of chemical probes for studying biological processes. For example, the azide group can be used to attach the linker to a biomolecule of interest within a living system, and the aryl bromide can then be used to attach a fluorescent dye or an affinity tag for visualization or pull-down experiments.[3]
Conclusion
1-((5-azidopentyl)oxy)-4-bromobenzene is a highly versatile bifunctional linker with significant potential in a wide range of scientific disciplines. Although not commercially available, this guide provides a straightforward and efficient two-step synthesis from readily available starting materials. The detailed experimental protocols, along with the predicted physicochemical and spectroscopic data, should enable researchers to synthesize and characterize this molecule with confidence. The diverse potential applications in drug discovery, materials science, and chemical biology underscore the value of this compound as a tool for advanced molecular construction.
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